7-Octenyltrimethoxysilane
Overview
Description
7-Octenyltrimethoxysilane is an organosilicon compound with the molecular formula C11H24O3Si. It is characterized by the presence of a trimethoxysilane group attached to an octenyl chain. This compound is widely used as a coupling agent, which helps in forming durable bonds between organic and inorganic materials. Its unique structure allows it to modify surfaces and enhance the properties of various materials.
Mechanism of Action
Biochemical Pathways
This can affect various downstream effects, such as improving the dispersion of inorganic fillers in organic matrices .
Result of Action
The primary result of 7-Octenyltrimethoxysilane’s action is the formation of a strong covalent bond between organic and inorganic materials. This can improve the compatibility and adhesion between these materials. For example, it has been used to improve the dispersion of multiwalled carbon nanotubes in silicone composites .
Preparation Methods
Synthetic Routes and Reaction Conditions: 7-Octenyltrimethoxysilane can be synthesized through the hydrosilylation reaction of 1-octene with trimethoxysilane in the presence of a platinum catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 50°C to 100°C. The process involves the addition of the silicon-hydrogen bond across the carbon-carbon double bond of 1-octene, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction is carried out in a continuous flow reactor to ensure consistent product quality and yield. The use of a platinum catalyst is crucial for achieving high conversion rates and selectivity. The product is then purified through distillation to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions: 7-Octenyltrimethoxysilane undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, the trimethoxysilane groups hydrolyze to form silanol groups, which can further condense to form siloxane bonds.
Condensation: The silanol groups formed during hydrolysis can condense with other silanol groups or with hydroxyl groups on surfaces, leading to the formation of a siloxane network.
Addition Reactions: The terminal double bond in the octenyl chain can participate in addition reactions, such as hydrosilylation or polymerization.
Common Reagents and Conditions:
Hydrolysis and Condensation: These reactions typically occur under acidic or basic conditions, with water or alcohol as the solvent.
Addition Reactions: Platinum or other transition metal catalysts are commonly used to facilitate addition reactions involving the terminal double bond.
Major Products Formed:
Siloxane Networks: Formed through hydrolysis and condensation reactions.
Functionalized Surfaces: Resulting from the reaction of this compound with hydroxyl groups on various substrates.
Scientific Research Applications
7-Octenyltrimethoxysilane has a wide range of applications in scientific research, including:
Surface Modification: It is used to modify the surface properties of materials, enhancing their adhesion, wettability, and compatibility with other materials.
Polymer Composites: It acts as a coupling agent in polymer composites, improving the dispersion of fillers and enhancing the mechanical properties of the composite materials.
Biomaterials: It is employed in the functionalization of biomaterials, such as DNA fibers, for applications in molecular biology and diagnostics.
Catalysis: It is used to immobilize catalysts on solid supports, enhancing their stability and reusability.
Comparison with Similar Compounds
Vinyltrimethoxysilane: Similar to 7-octenyltrimethoxysilane but with a shorter vinyl chain.
Octyltrimethoxysilane: Lacks the terminal double bond present in this compound.
Allyltrimethoxysilane: Contains an allyl group instead of an octenyl chain.
Uniqueness: this compound is unique due to its terminal double bond, which allows for additional functionalization and reactivity compared to other similar compounds. This feature makes it particularly useful in applications requiring surface modification and coupling of organic and inorganic materials.
Properties
IUPAC Name |
trimethoxy(oct-7-enyl)silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24O3Si/c1-5-6-7-8-9-10-11-15(12-2,13-3)14-4/h5H,1,6-11H2,2-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKLXSINPXIQKIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](CCCCCCC=C)(OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24O3Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7068718 | |
Record name | Silane, trimethoxy-7-octenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7068718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52217-57-9 | |
Record name | (7-Octen-1-yl)trimethoxysilane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52217-57-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Silane, trimethoxy-7-octen-1-yl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052217579 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Silane, trimethoxy-7-octen-1-yl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Silane, trimethoxy-7-octenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7068718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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